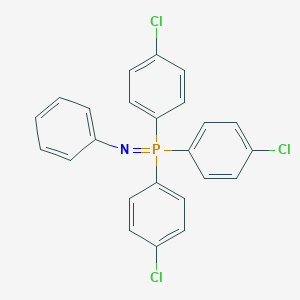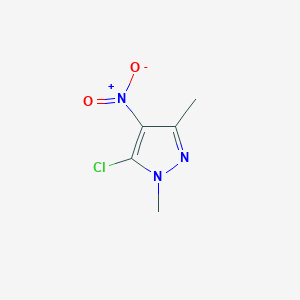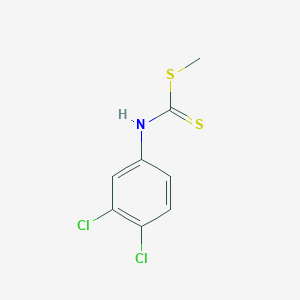
Carbanilic acid, 3,4-dichlorodithio-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, 3,4-dichlorodithio-, methyl ester is a chemical compound that is widely used in scientific research. It is also known as 3,4-dichlorothiomethyl ester of carbanilic acid. This compound is a white to yellowish crystalline powder that is soluble in organic solvents like ethanol and acetone.
Wirkmechanismus
The mechanism of action of carbanilic acid, 3,4-dichlorodithio-, methyl ester is not well understood. However, it is believed that this compound acts by inhibiting the activity of enzymes involved in various metabolic pathways.
Biochemische Und Physiologische Effekte
Carbanilic acid, 3,4-dichlorodithio-, methyl ester has been shown to have various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells. In addition, it has been shown to have immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using carbanilic acid, 3,4-dichlorodithio-, methyl ester in lab experiments is its versatility. It can be used as a reagent for the synthesis of various organic compounds. It can also be used as a crosslinking agent for the preparation of polymeric materials. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and appropriate safety measures should be taken when handling this compound.
Zukünftige Richtungen
There are various future directions for the research on carbanilic acid, 3,4-dichlorodithio-, methyl ester. One direction is the development of new synthetic methods for this compound. Another direction is the investigation of its potential as a biocide and a fungicide in agriculture. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Conclusion:
Carbanilic acid, 3,4-dichlorodithio-, methyl ester is a versatile compound that has various scientific research applications. It is used as a reagent for the synthesis of various organic compounds, a crosslinking agent for the preparation of polymeric materials, and a biocide and a fungicide in agriculture. It has also been shown to have antifungal and antibacterial properties, inhibit the growth of cancer cells, and have immunomodulatory effects. However, appropriate safety measures should be taken when handling this compound due to its toxicity. Further research is needed to elucidate its mechanism of action and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of carbanilic acid, 3,4-dichlorodithio-, methyl ester involves the reaction of carbanilic acid with thionyl chloride followed by the reaction of the resulting acid chloride with methyl mercaptan. This reaction yields the desired product, which can be further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, 3,4-dichlorodithio-, methyl ester has various scientific research applications. It is used as a reagent for the synthesis of various organic compounds. It is also used as a crosslinking agent for the preparation of polymeric materials. In addition, it is used as a biocide and a fungicide in agriculture.
Eigenschaften
CAS-Nummer |
13037-36-0 |
|---|---|
Produktname |
Carbanilic acid, 3,4-dichlorodithio-, methyl ester |
Molekularformel |
C8H7Cl2NS2 |
Molekulargewicht |
252.2 g/mol |
IUPAC-Name |
methyl N-(3,4-dichlorophenyl)carbamodithioate |
InChI |
InChI=1S/C8H7Cl2NS2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
YAHNYLGSSPTTAG-UHFFFAOYSA-N |
Isomerische SMILES |
CSC(=NC1=CC(=C(C=C1)Cl)Cl)S |
SMILES |
CSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Kanonische SMILES |
CSC(=S)NC1=CC(=C(C=C1)Cl)Cl |
Andere CAS-Nummern |
13037-36-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




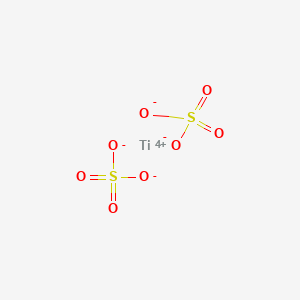
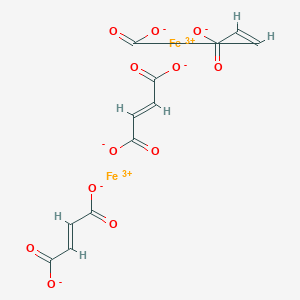
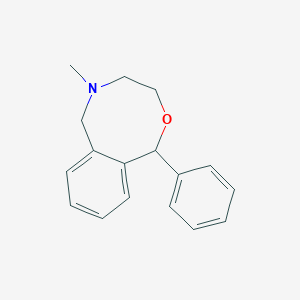
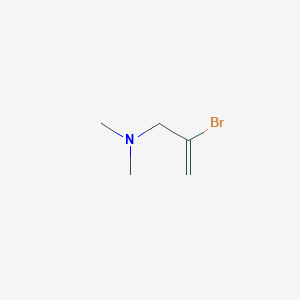
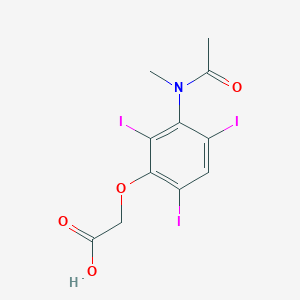
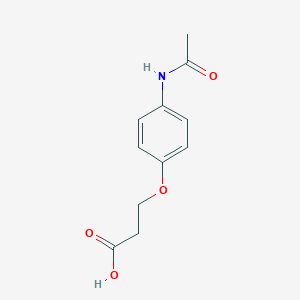



![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)

